molecular formula C9H11NO4S B1337725 3-(phenylsulfamoyl)propanoic Acid CAS No. 61759-00-0

3-(phenylsulfamoyl)propanoic Acid

Cat. No.: B1337725
CAS No.: 61759-00-0
M. Wt: 229.26 g/mol
InChI Key: UYRCRWSSMXOTTI-UHFFFAOYSA-N
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Description

3-(Phenylsulfamoyl)propanoic acid is an organic compound with the molecular formula C9H11NO4S. It is characterized by the presence of a phenylsulfamoyl group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfamoyl)propanoic acid typically involves the reaction of amino acids with benzenesulfonyl chloride in an aqueous base medium . This method is known for its mild reaction conditions and high yield. The reaction proceeds as follows:

    Reactants: Amino acid and benzenesulfonyl chloride.

    Reaction Medium: Aqueous base.

    Conditions: Mild temperature and controlled pH.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis but with optimized conditions for higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfamoyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-(phenylsulfamoyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi. The compound achieves this by interfering with the synthesis of essential cellular components, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: Similar in structure but lacks the sulfamoyl group.

    Benzenesulfonic acid: Contains the sulfonic acid group but lacks the propanoic acid backbone.

    Sulfanilamide: Contains the sulfonamide group but has a different overall structure.

Uniqueness

3-(Phenylsulfamoyl)propanoic acid is unique due to the presence of both the phenylsulfamoyl and propanoic acid groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

3-(phenylsulfamoyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c11-9(12)6-7-15(13,14)10-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRCRWSSMXOTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427684
Record name 3-(anilinosulfonyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61759-00-0
Record name 3-(anilinosulfonyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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